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molecular formula C11H14O2 B1331465 Methyl 4-phenylbutanoate CAS No. 2046-17-5

Methyl 4-phenylbutanoate

Cat. No. B1331465
M. Wt: 178.23 g/mol
InChI Key: YRYZGVBKMWFWGT-UHFFFAOYSA-N
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Patent
US07902394B2

Procedure details

1800 g (10.98 moles) of 4-phenylbutyric acid, crystalline in a glass bottle was heated with a heating blanket for 2 h to melt the acid. The liquid was poured in 8 L of methanol in a 22 L reaction flask (3-necked round-bottom flask fitted with stirrer and thermometer adapters). The solution was stirred under Argon, temperature 20° C.-33° C., and 400 mL concentrated sulfuric acid was added in 50 mL portions. The temperature increased to 49° C. The solution was stirred under argon over the week-end and allowed to cool to ambient temperature. The solution was transferred to a quench tank and diluted with 8 L of water. The oil formed was separated and the aqueous phase was extracted with 2×1 L of ethyl acetate. The extracts were combined with the oil and the solution concentrated to give 1753 g of clear oil in 90% yield.
Quantity
1800 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
8 L
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH3:18]O>O>[CH3:18][O:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1800 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
8 L
Type
reactant
Smiles
CO
Step Four
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
49 °C
Stirring
Type
CUSTOM
Details
The solution was stirred under Argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred under argon over the week-end
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
The oil formed
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 2×1 L of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1753 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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